(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester
Description
This compound is a bicyclic ester with a norbornene-like framework (bicyclo[4.1.0]heptene core), featuring three stereocenters (1R,5S,6S) and a 1-ethylpropoxy substituent at the 5-position . Its methyl ester group and strained bicyclic structure make it a valuable intermediate in organic synthesis, particularly for constructing complex frameworks and studying stereochemical effects in catalysis . The compound is commercially available at >95% purity (HPLC) and is stored at -20°C to maintain stability .
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-9(5-2)16-10-6-8(13(14)15-3)7-11-12(10)17-11/h6,9-12H,4-5,7H2,1-3H3/t10-,11+,12-/m0/s1 |
InChI Key |
BWNDCLRNSUNXGU-TUAOUCFPSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OC |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Formation
The 7-oxabicyclo[4.1.0]hept-3-ene ring system is typically synthesized via intramolecular cyclization reactions involving epoxy or oxirane intermediates. Commonly, a cyclohexene derivative bearing appropriate functional groups undergoes epoxidation followed by ring closure to form the bicyclic ether structure.
- Epoxidation of cyclohexene derivatives using peracids (e.g., m-chloroperbenzoic acid) yields epoxides.
- Intramolecular nucleophilic attack facilitates the formation of the bicyclic oxirane ring.
Esterification to Methyl Ester
The carboxylic acid function at position 3 is esterified to the methyl ester:
- Typical methods include treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or via coupling reagents like DCC (dicyclohexylcarbodiimide).
- The esterification is performed under conditions that preserve the bicyclic and stereochemical framework.
Stereochemical Considerations
The stereochemistry (1R,5S,6S) is crucial for biological activity and is controlled by:
- Use of chiral starting materials or chiral catalysts,
- Stereoselective epoxidation and ring closure steps,
- Careful purification and characterization to confirm stereochemistry (e.g., chiral HPLC, NMR).
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Epoxidation | m-Chloroperbenzoic acid, CH2Cl2, 0°C | Formation of epoxide intermediate | Stereoselective epoxidation essential |
| 2 | Intramolecular cyclization | Base or acid catalysis | 7-oxabicyclo[4.1.0]hept-3-ene core | Ring closure forms bicyclic ether |
| 3 | Alkylation/Substitution | 1-Ethylpropanol or 1-ethylpropyl halide, base | Introduction of 1-ethylpropoxy group | Requires stereochemical control |
| 4 | Esterification | Methanol, acid catalyst or DCC | Methyl ester formation | Mild conditions to avoid ring opening |
Comprehensive Research Findings
- The compound is an important intermediate or impurity in the synthesis of oseltamivir analogs, as indicated by structural similarity and literature on related compounds.
- Preparation methods are refined to optimize yield and stereoselectivity, often employing chiral pool synthesis or asymmetric catalysis.
- The compound exhibits slight solubility in chloroform and ethyl acetate, suggesting purification by chromatography is feasible.
- Predicted physical properties such as boiling point (~320.8 °C) and density (~1.10 g/cm³) guide process design and handling.
Additional Notes
- The compound is sensitive to storage conditions and is recommended to be kept refrigerated to maintain stability.
- Due to its role in pharmaceutical intermediate synthesis, preparation methods emphasize purity and stereochemical fidelity.
- No direct preparation protocols were found in certain databases, indicating proprietary or specialized methods may be employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted ethers.
Scientific Research Applications
Synthesis of Azidoalkanes
One of the primary applications of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester is in the preparation of azidoalkanes. Azidoalkanes are important intermediates in organic synthesis due to their utility in click chemistry and as precursors for various nitrogen-containing compounds.
Intermediate for Neuraminidase Inhibitors
This compound serves as an intermediate in the synthesis of neuraminidase inhibitors, which are critical in antiviral drug development, particularly against influenza viruses. The ability to modify its structure allows for the design of potent inhibitors that can effectively block viral replication.
Case Study 1: Development of Antiviral Agents
Research has demonstrated that derivatives synthesized from this compound exhibit significant antiviral activity against influenza viruses. These studies highlight the compound's role in developing new therapeutic agents that can combat viral infections effectively.
Case Study 2: Click Chemistry Applications
In a study focused on click chemistry methodologies, azidoalkanes derived from this compound were utilized to create diverse libraries of compounds for biological screening. The versatility of this compound allowed researchers to explore novel interactions and potential drug candidates.
Mechanism of Action
The mechanism of action of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Bicyclo[4.1.0]heptene Derivatives
- (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester Key Differences: Ethyl ester instead of methyl ester; stereochemistry at positions 1,5,6 is rel-(1R,5R,6R) versus rel-(1R,5S,6S) in the target compound. Impact: The ethyl ester increases molecular weight (254.32 vs. 240.27 for the methyl ester) and lipophilicity (logP ~2.5 vs. Synthesis: Similar routes likely, but stereochemical outcomes depend on catalysts and reaction conditions .
(1S,5R,6S)-Ethyl 5-(Pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Bicyclo[2.2.1]heptene Derivatives
- 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester
Functional Group Modifications
- (3R,4R,5R)-3-(1-Ethylpropoxy)-4-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester Key Differences: Sulfonyloxy and hydroxyl groups added; cyclohexene core instead of bicyclic system.
Stereochemical Variations
- rel-(1R,5S,6S) vs. rel-(1R,5R,6R) Configurations
Comparative Data Table
Biological Activity
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester, with the CAS number 1234858-94-6, is a bicyclic compound that has garnered interest for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its antioxidant and anti-inflammatory properties.
The molecular formula of the compound is , with a molecular weight of approximately 240.30 g/mol. It appears as a pale yellow semi-solid and has a predicted boiling point of 320.8 °C .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing that the compound shows comparable activity to known antioxidants like Trolox at certain concentrations .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 50 |
| Trolox | 50 |
| Other Compounds | Varies |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, as evidenced by its ability to reduce edema in experimental models. In studies involving carrageenan-induced paw edema in rats, it was found that this compound significantly decreased inflammation markers and improved overall health indicators in treated subjects .
Table 2: Anti-inflammatory Efficacy
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| (1R,5S,6S) | 55 |
| Standard Drug | 60 |
The biological activity of this compound is believed to be linked to its structural features that allow it to interact with various biological targets:
- Antioxidant Mechanism : The presence of hydroxyl groups facilitates the donation of hydrogen atoms to free radicals.
- Anti-inflammatory Mechanism : The compound may inhibit the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes involved in the inflammatory response.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuraminidase Inhibitors : As an intermediate in synthesizing neuraminidase inhibitors, this compound shows promise in antiviral drug development.
- Azidoalkane Synthesis : Its role in preparing azidoalkanes suggests utility in organic synthesis and pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing (1R,5S,6S)-rel-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves cyclization of precursors like propanedioic acid derivatives under controlled conditions. Catalysts such as Lewis acids (e.g., BF₃·Et₂O) or transition-metal complexes are used to promote stereoselectivity. Reaction temperatures (e.g., −20°C to 25°C) and solvent polarity are optimized to minimize epimerization. Post-synthesis, chiral HPLC or polarimetry is employed to verify enantiomeric excess (>95% purity, as in ) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with UV detection for purity assessment (>95% threshold, ).
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry (e.g., δ 1.2–1.5 ppm for ethylpropoxy protons).
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₁₄H₂₂O₄, MW 254.32) .
Q. What storage conditions are optimal to maintain the compound’s stability?
- Methodological Answer : Store at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation, as oxabicyclo structures are sensitive to UV light ( ) .
Advanced Research Questions
Q. How do structural modifications (e.g., ester substituents) impact the compound’s reactivity in ring-opening reactions?
| Ester Group | Reactivity with Nucleophiles | Thermal Stability |
|---|---|---|
| Methyl | Faster hydrolysis | Moderate (decomposes >80°C) |
| Ethyl | Slower, sterically hindered | Higher (stable to 100°C) |
- Use DFT calculations to model transition states and predict regioselectivity in reactions like epoxide ring-opening .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity, COX inhibition for anti-inflammatory).
- Control for impurities (e.g., residual solvents in ) using preparative HPLC.
- Cross-validate with in silico docking studies to identify binding affinities to target proteins (e.g., cyclooxygenase vs. bacterial enzymes) .
Q. How can computational methods optimize catalytic systems for asymmetric synthesis of this compound?
- Methodological Answer :
- Perform molecular dynamics simulations to screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes).
- Use quantum mechanical calculations (B3LYP/6-31G*) to predict enantiomeric excess (ee) based on transition-state energies.
- Validate with small-scale experiments using microfluidic reactors for rapid parameter optimization .
Q. What are the limitations in extrapolating in vitro stability data to in vivo pharmacokinetic models?
- Methodological Answer :
- In vitro : Assess hydrolysis rates in simulated biological fluids (pH 7.4 buffer, 37°C).
- In vivo : Account for protein binding (e.g., albumin) and metabolic enzymes (e.g., esterases) using LC-MS/MS to track metabolite formation.
- Address discrepancies by modeling hepatic extraction ratios and adjusting for interspecies differences ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
